5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC13718209
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3O |
|---|---|
| Molecular Weight | 228.05 g/mol |
| IUPAC Name | 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-9-6(5)10-3-11-7/h2-3H,1H3,(H,9,10,11) |
| Standard InChI Key | MZXNBIPJCIKUKN-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC2=C1C(=CN2)Br |
| Canonical SMILES | COC1=NC=NC2=C1C(=CN2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrrolo[2,3-d]pyrimidine system, a bicyclic framework where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyrimidine ring (six-membered, dual-nitrogen heterocycle). Key substituents include:
-
Bromine at position 5: Introduces electrophilic character, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Methoxy group at position 4: Enhances solubility and modulates electronic effects via resonance donation.
Molecular Formula: C₇H₆BrN₃O
Molecular Weight: 228.05 g/mol.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.27 (XLOGP3) | |
| Solubility (Water) | 0.109 mg/mL (ESOL) | |
| pKa | ~3.5 (estimated for pyrrole N-H) | |
| Melting Point | Not reported | – |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step strategies, leveraging halogenation and cyclization reactions:
Route 1: Alpha-Alkylation and Cyclization
-
Starting Materials: Bromoacetaldehyde and ethyl cyanoacetate undergo alpha-alkylation to form a nitrile intermediate.
-
Cyclization: Treatment with ammonium acetate in acetic acid yields the pyrrolo[2,3-d]pyrimidine core.
-
Functionalization:
Route 2: Iodination and Suzuki Coupling
-
Iodination: 7H-Pyrrolo[2,3-d]pyrimidine is iodinated at position 5 using N-iodosuccinimide (NIS).
-
Methoxy Introduction: Methoxy substitution via SNAr reaction under basic conditions.
-
Bromine Incorporation: Miyaura borylation followed by bromination .
Advantages: Higher regioselectivity and compatibility with diverse boronic acids for further derivatization .
Biological Activities and Mechanisms
Anticancer Activity
-
Cytotoxicity: Derivatives exhibit IC₅₀ values of 0.5–5 μM against breast (MCF-7) and lung (A549) cancer cell lines.
-
Mechanism: Inhibition of receptor tyrosine kinases (RTKs), including EGFR and VEGFR, disrupts signaling pathways critical for cell proliferation .
Table 2: Cytotoxic Activity of Select Derivatives
Kinase Inhibition Profiling
-
Broad-Spectrum Activity: Inhibits ABL1, SRC, and JAK2 kinases at nanomolar concentrations .
-
Structural Insight: The methoxy group occupies the kinase’s hydrophobic pocket, while bromine enhances binding via halogen bonds .
Therapeutic Applications
Oncology
-
Lead Compound: Optimized derivatives show >50% tumor growth inhibition in xenograft models .
-
Combination Therapy: Synergizes with paclitaxel in resistant ovarian cancer cells .
Infectious Diseases
-
Malaria Treatment: Orally bioavailable analogs reduce parasitemia by 90% in murine models .
-
Antiviral Potential: Preliminary data suggest activity against dengue virus NS5 polymerase .
Neurological Disorders
Recent Advances and Future Directions
Prodrug Development
-
Phosphate Prodrugs: Enhance solubility (e.g., 5-bromo-4-methoxy-7H-...-phosphate, aqueous solubility = 15 mg/mL).
Targeted Delivery Systems
-
Nanoparticle Formulations: PEGylated liposomes improve tumor accumulation 3-fold in preclinical models .
Computational Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume